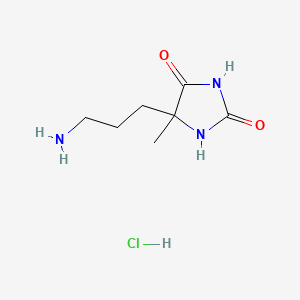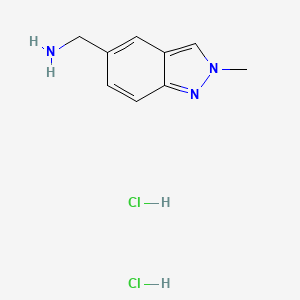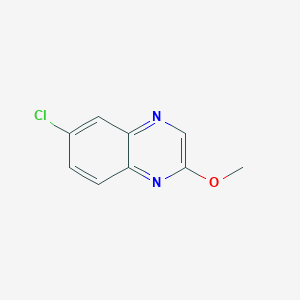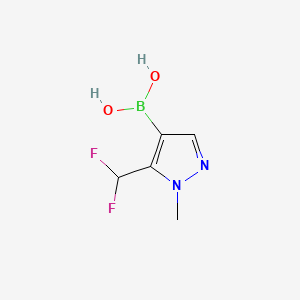
Sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate is an organic compound that features a unique cyclobutane ring structure with a cyanide and sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate typically involves the reaction of cyclobutane derivatives with appropriate sulfonating agents. One common method includes the reaction of 3-cyanocyclobutanone with sodium sulfite under controlled conditions to yield the desired sulfinate compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Sulfides, thiols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: Sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in various industrial processes, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate involves its interaction with molecular targets through its sulfinate and cyanide groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
- Sodium (1s,3s)-3-cyanocyclobutane-1-sulfonate
- Sodium (1s,3s)-3-cyanocyclobutane-1-thiolate
- Sodium (1s,3s)-3-cyanocyclobutane-1-carboxylate
Comparison: Sodium (1s,3s)-3-cyanocyclobutane-1-sulfinate is unique due to its sulfinate group, which imparts distinct reactivity compared to sulfonates, thiolates, and carboxylates. The sulfinate group is less oxidized than sulfonates, making it more reactive in certain chemical transformations. Additionally, the presence of the cyanide group adds to its versatility in organic synthesis, allowing for the formation of a wide range of derivatives.
Properties
Molecular Formula |
C5H6NNaO2S |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
sodium;3-cyanocyclobutane-1-sulfinate |
InChI |
InChI=1S/C5H7NO2S.Na/c6-3-4-1-5(2-4)9(7)8;/h4-5H,1-2H2,(H,7,8);/q;+1/p-1 |
InChI Key |
XQDUIRFJMCCYLX-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CC1S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)



![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)

![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13452631.png)

![15-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B13452636.png)
